molecular formula C6H12O5 B1259408 6-Deoxy-L-talose CAS No. 7658-10-0

6-Deoxy-L-talose

Cat. No.: B1259408
CAS No.: 7658-10-0
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-AZGQCCRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Deoxy-L-talose is a rare 6-deoxy monosaccharide that serves as a critical building block in glycobiology and biomedical research. This sugar is a key component of the O-specific polysaccharide antigen found in bacteria such as Enterobacter cloacae, making it an essential compound for synthesizing and studying complex bacterial cell wall structures . Its significance is further highlighted by its role in the serotype-specific polysaccharide of Actinobacillus actinomycetemcomitans, where its biosynthesis involves a unique thymidine diphosphate (dTDP)-6-deoxy-l-lyxo-4-hexulose reductase . Researchers utilize this compound in enzymatic and chemical synthesis pathways to produce a range of rare sugars and to investigate microbial metabolism . The chemical synthesis of this challenging sugar moiety has been achieved, enabling the production of defined oligosaccharides for the development of glycoconjugates . With the CAS registry number 7658-10-8, this compound is offered for investigative purposes only. This product is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, and it is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNNRSAQSRJVSB-AZGQCCRYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical Considerations in Glycoconjugate Architectures

Enzymatic Pathways Governing this compound Formation

The formation of dTDP-6-deoxy-L-talose originates from a common monosaccharide precursor and proceeds through a series of enzymatic reactions involving specific intermediates. researchgate.net Two primary pathways have been identified that diverge at a key intermediate to produce the final talose product. researchgate.net

De Novo Biosynthetic Routes from Common Monosaccharide Precursors

The de novo biosynthesis of dTDP-6-deoxy-L-talose begins with the common precursor D-glucose-1-phosphate. researchgate.netnih.gov The initial steps are shared with the biosynthesis of other dTDP-6-deoxyhexoses, such as dTDP-L-rhamnose. This common pathway involves three key enzymatic reactions:

Formation of dTDP-D-glucose: The enzyme glucose-1-phosphate thymidylyltransferase (RmlA) catalyzes the reaction between dTTP and D-glucose-1-phosphate to form dTDP-D-glucose. researchgate.net

Dehydration to an Intermediate: dTDP-D-glucose 4,6-dehydratase (RmlB) then converts dTDP-D-glucose into the critical intermediate, dTDP-6-deoxy-D-xylo-4-hexulose. researchgate.net This step is considered the committed step in the synthesis of dTDP-6-deoxyhexoses.

Epimerization: The intermediate from the RmlB reaction is acted upon by dTDP-6-deoxy-D-xylo-4-hexulose 3,5-epimerase (RmlC), which produces dTDP-6-deoxy-L-lyxo-4-hexulose (also known as dTDP-4-keto-rhamnose). researchgate.net

From this point, the pathway can diverge to form either dTDP-L-rhamnose or dTDP-6-deoxy-L-talose, depending on the specific enzymes present in the organism. researchgate.net

Intermediates in this compound Biosynthesis (e.g., dTDP-activated forms)

The biosynthesis of this compound relies on nucleotide-activated sugar intermediates, primarily those linked to deoxythymidine diphosphate (B83284) (dTDP). researchgate.netresearchgate.net These dTDP-activated sugars are the most diverse group of sugar nucleotides found in nature and act as donors for glycosyltransferases in various organisms, particularly bacteria. researchgate.netresearchgate.net

The key intermediates in the pathway are:

dTDP-D-glucose: The initial activated sugar formed from glucose-1-phosphate. researchgate.net

dTDP-6-deoxy-D-xylo-4-hexulose: A crucial 4-keto-6-deoxy intermediate produced by the enzyme RmlB. This molecule is a branch point for the synthesis of numerous diverse dTDP-6-deoxyhexoses.

dTDP-6-deoxy-L-lyxo-4-hexulose (dTDP-4-keto-rhamnose): This intermediate is formed by the epimerase RmlC and is the direct precursor that can be reduced to form either dTDP-L-rhamnose or dTDP-6-deoxy-L-talose. researchgate.net

dTDP-L-rhamnose: In one of the two main pathways, this sugar nucleotide is synthesized first and then converted to the final product. researchgate.netnih.gov

dTDP-6-deoxy-L-talose: The final activated sugar product, which is then used by glycosyltransferases to incorporate this compound into polysaccharides. researchgate.netnih.gov

Characterization of Key Enzymes in this compound Synthesis

The final steps determining the formation of this compound are catalyzed by specific enzymes that define two distinct biosynthetic routes. One route involves a direct reduction of an intermediate, while the other proceeds via an epimerization reaction from dTDP-L-rhamnose. researchgate.net

dTDP-6-Deoxy-L-talose 4-Dehydrogenase Catalysis

dTDP-6-deoxy-L-talose 4-dehydrogenase is an enzyme family that catalyzes the interconversion of dTDP-6-deoxy-L-talose and a dTDP-4-keto-6-deoxy intermediate. ontosight.aiwikipedia.orgwikipedia.org These enzymes are classified as oxidoreductases. wikipedia.org

The reaction catalyzed by these dehydrogenases is as follows: dTDP-6-deoxy-L-talose + NAD(P)+ ⇌ dTDP-4-dehydro-6-deoxy-L-mannose + NAD(P)H + H+ wikipedia.orgwikipedia.orgsmolecule.com

There are NAD+ and NADP+ dependent versions of this enzyme. wikipedia.orgmicrobialtec.com For instance, the enzyme from Aggregatibacter actinomycetemcomitans that participates in the biosynthesis of its serotype c-specific polysaccharide is NAD+ dependent (EC 1.1.1.339). wikipedia.orgnih.gov Another version (EC 1.1.1.134) is NADP+ dependent. wikipedia.orgmicrobialtec.comqmul.ac.uk This enzyme's activity is crucial for nucleotide sugar metabolism. wikipedia.orgsmolecule.com In some contexts, the oxidation at the 4-position of the sugar is thought to occur while the substrate is bound to another enzyme that handles epimerization at the C-3 and C-5 positions. qmul.ac.ukexpasy.org

dTDP-L-Rhamnose 4-Epimerase (Tle/WbiB) Function and Specificity

An alternative pathway for dTDP-6-deoxy-L-talose synthesis involves the epimerization of dTDP-L-rhamnose. researchgate.net This reaction is catalyzed by the enzyme dTDP-L-rhamnose 4-epimerase (EC 5.1.3.25), also designated as Tle (Talose epimerase) or WbiB. researchgate.netnih.govwikipedia.org

This enzyme facilitates the reversible conversion of dTDP-L-rhamnose to dTDP-6-deoxy-L-talose. researchgate.netnih.gov

Reaction: dTDP-L-rhamnose ⇌ dTDP-6-deoxy-L-talose nih.gov

Research on Mycobacterium abscessus has characterized the enzyme MAB_4111c as a Tle that converts dTDP-L-rhamnose into dTDP-6-deoxy-L-talose for glycopeptidolipid (GPL) biosynthesis. researchgate.netnih.gov Deletion of the tle gene in this organism resulted in a GPL profile that lacked 6-deoxy-talose, confirming the enzyme's function. researchgate.netnih.gov This epimerase pathway has also been identified in Burkholderia thailandensis, where the enzyme is named WbiB. researchgate.netresearchgate.net

Reductases and Other Modifying Enzymes in this compound Pathways

The second major pathway to dTDP-6-deoxy-L-talose involves the direct reduction of the intermediate dTDP-6-deoxy-L-lyxo-4-hexulose. researchgate.net This reduction is catalyzed by a stereospecific reductase. nih.gov

Key Reductases:

Tll: In Actinobacillus actinomycetemcomitans, a dTDP-6-deoxy-L-lyxo-4-hexulose reductase named Tll was identified. researchgate.netnih.gov This enzyme specifically catalyzes the reduction of the 4-keto group to produce dTDP-6-deoxy-L-talose. nih.gov Interestingly, the same organism also possesses a different reductase (RmlD) that reduces the same substrate to produce dTDP-L-rhamnose, highlighting the importance of stereospecificity. researchgate.netnih.gov The amino acid sequence of Tll shares only weak homology with RmlD. nih.gov

Tal: A similar reductase, named Tal, was characterized in Kitasatospora kifunensis. researchgate.netnih.gov This enzyme is also a dTDP-6-deoxy-L-lyxo-4-hexulose reductase that synthesizes dTDP-6-deoxy-L-talose. nih.gov

Initial Modifying Enzymes (RmlA, RmlB, RmlC): As mentioned in section 2.1.1, these enzymes are essential for creating the substrate for the final Tll or Tal reductase.

RmlA (Glucose-1-phosphate thymidylyltransferase): Initiates the pathway.

RmlB (dTDP-D-glucose 4,6-dehydratase): Catalyzes the committed step.

RmlC (dTDP-6-deoxy-D-xylo-4-hexulose 3,5-epimerase): Creates the dTDP-6-deoxy-L-lyxo-4-hexulose intermediate. researchgate.net

The table below summarizes the two primary pathways leading to the synthesis of dTDP-6-deoxy-L-talose after the formation of the common intermediate dTDP-6-deoxy-L-lyxo-4-hexulose.

Table 1: Divergent Pathways for dTDP-6-deoxy-L-talose Synthesis

Pathway Key Enzyme Substrate Product Organism Example
Reductase Pathway Tll / Tal (dTDP-6-deoxy-L-lyxo-4-hexulose reductase) dTDP-6-deoxy-L-lyxo-4-hexulose dTDP-6-deoxy-L-talose Actinobacillus actinomycetemcomitans, Kitasatospora kifunensis researchgate.netnih.govnih.gov
Epimerase Pathway Tle / WbiB (dTDP-L-rhamnose 4-epimerase) dTDP-L-rhamnose dTDP-6-deoxy-L-talose Mycobacterium abscessus, Burkholderia thailandensis researchgate.netnih.gov

Table 2: Key Enzymes in this compound Biosynthesis

Enzyme Name Abbreviation/Gene EC Number Function
Glucose-1-phosphate thymidylyltransferase RmlA 2.7.7.24 Synthesizes dTDP-D-glucose from dTTP and glucose-1-phosphate. researchgate.net
dTDP-D-glucose 4,6-dehydratase RmlB 4.2.1.46 Converts dTDP-D-glucose to dTDP-6-deoxy-D-xylo-4-hexulose. researchgate.net
dTDP-6-deoxy-D-xylo-4-hexulose 3,5-epimerase RmlC 5.1.3.13 Converts dTDP-6-deoxy-D-xylo-4-hexulose to dTDP-6-deoxy-L-lyxo-4-hexulose. researchgate.netuniprot.org
dTDP-6-deoxy-L-lyxo-4-hexulose reductase Tll / Tal 1.1.1.339 Stereospecific reduction of dTDP-6-deoxy-L-lyxo-4-hexulose to dTDP-6-deoxy-L-talose. researchgate.netnih.govnih.gov
dTDP-L-rhamnose 4-epimerase Tle / WbiB 5.1.3.25 Reversible epimerization of dTDP-L-rhamnose to dTDP-6-deoxy-L-talose. researchgate.netnih.govwikipedia.org
dTDP-6-deoxy-L-talose 4-dehydrogenase (NAD+) tll 1.1.1.339 Catalyzes the oxidation of dTDP-6-deoxy-L-talose. wikipedia.orggenome.jp
dTDP-6-deoxy-L-talose 4-dehydrogenase (NADP+) - 1.1.1.134 Catalyzes the oxidation of dTDP-6-deoxy-L-talose. wikipedia.orgmicrobialtec.comqmul.ac.uk

Table 3: Compound Names Mentioned in Article

Compound Name
This compound
D-glucose-1-phosphate
Deoxythymidine diphosphate (dTDP)
Deoxythymidine triphosphate (dTTP)
dTDP-6-deoxy-L-talose
dTDP-D-glucose
dTDP-6-deoxy-D-xylo-4-hexulose
dTDP-6-deoxy-L-lyxo-4-hexulose
dTDP-L-rhamnose
dTDP-4-dehydro-6-deoxy-L-mannose
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)
Nicotinamide adenine dinucleotide phosphate (B84403) (NADP+)
Reduced nicotinamide adenine dinucleotide (NADH)

Genetic Determinants of this compound Biosynthesis

The production of this compound is encoded by specific gene clusters within the genomes of producing organisms. These genetic determinants orchestrate the enzymatic steps required for its synthesis.

In many pathogenic bacteria, such as Acinetobacter baumannii, the genes responsible for capsule biosynthesis are located at the chromosomal K locus (KL). nih.gov Several of these KL gene clusters have been identified to contain the necessary genes for the synthesis of dTDP-6-deoxy-L-talose. researchgate.netnih.gov These clusters typically include the core set of rml genes for the synthesis of the precursor, dTDP-L-rhamnose, alongside a specific gene that catalyzes the final conversion step.

The synthesis of dTDP-L-rhamnose from dTTP and D-glucose-1-phosphate proceeds through four enzymatic steps catalyzed by the products of the rmlA, rmlB, rmlC, and rmlD genes. researchgate.net However, in the biosynthesis of this compound, the final step is not catalyzed by RmlD. Instead, a key enzyme, often a talose epimerase (Tle) or a dTDP-6-deoxy-L-lyxo-4-hexulose reductase (Tll), performs the crucial conversion. For instance, several A. baumannii KL gene clusters, including KL11, KL83, KL87, KL106, and KL112, contain the rmlBDAC gene set for dTDP-L-rhamnose synthesis and a tle gene that encodes an epimerase to convert dTDP-L-rhamnose into dTDP-6-deoxy-L-talose. nih.govresearchgate.netnih.govgriffith.edu.au

In Actinobacillus actinomycetemcomitans, the pathway involves the genes rmlA, rmlB, and rmlC to produce the intermediate dTDP-4-keto-6-deoxy-L-mannose. asm.org A specific reductase encoded by the tll gene then reduces this intermediate to form dTDP-6-deoxy-L-talose. asm.orgresearchgate.net This highlights that different genes (tle or tll) in different organisms can achieve the final step in the synthesis of this specific deoxy sugar.

Table 1: Examples of Gene Clusters Involved in this compound Biosynthesis

OrganismGene ClusterKey Genes for this compound SynthesisFunction of Key Genes
Acinetobacter baumanniiKL11, KL83, KL87, KL106, KL112rmlB, rmlD, rmlA, rmlC, tlermlBDAC synthesize dTDP-L-rhamnose; tle (talose epimerase) converts it to dTDP-6-deoxy-L-talose. nih.govresearchgate.netgriffith.edu.au
Actinobacillus actinomycetemcomitans (Serotype c)Serotype c polysaccharide clusterrmlA, rmlB, rmlC, tllrmlABC synthesize the intermediate dTDP-4-dehydro-6-deoxy-L-mannose; tll (reductase) converts it to dTDP-6-deoxy-L-talose. asm.orgresearchgate.netnih.gov
Kitasatospora kifunensisTalosin biosynthetic clusterRmlA(Kkf), RmlB(Kkf), RmlC(Kkf), TalRmlABC(Kkf) synthesize the intermediate; Tal (reductase) converts it to dTDP-6-deoxy-L-talose. nih.gov

In some bacteria, environmental factors can influence the expression of these gene clusters. For example, research on Aeromonas hydrophila has shown that the O-antigen gene cluster, which includes a gene for dTDP-6-deoxy-L-talose biosynthesis, is subject to temperature regulation. asm.org This suggests that the production of this sugar, and the larger polysaccharide structure it is part of, can be modulated in response to environmental cues, such as host body temperature.

Identification and Analysis of Gene Clusters (e.g., KL gene clusters) Encoding Biosynthetic Enzymes

Comparative Analysis of this compound Metabolic Pathways Across Species

The pathway for this compound biosynthesis shares common features with other deoxyhexose pathways but is distinguished by its unique final enzymatic steps.

The biosynthesis of many dTDP-activated 6-deoxy-L-sugars, such as L-rhamnose and this compound, begins from the common precursors D-glucose-1-phosphate and dTTP. The initial enzymatic steps are often conserved. The enzymes RmlA (glucose-1-phosphate thymidylyltransferase), RmlB (dTDP-D-glucose 4,6-dehydratase), and RmlC (dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase) catalyze the formation of the intermediate dTDP-4-dehydro-6-deoxy-L-mannose (also known as dTDP-4-keto-6-deoxy-L-mannose). oup.comresearchgate.netasm.org

This intermediate represents a critical branch point. google.com

For dTDP-L-rhamnose synthesis: The enzyme RmlD (dTDP-4-dehydrorhamnose reductase) reduces the intermediate to form dTDP-L-rhamnose. asm.orgplos.org

For dTDP-6-deoxy-L-talose synthesis: A different reductase, Tll (dTDP-6-deoxy-L-lyxo-4-hexulose reductase), stereospecifically reduces the same intermediate to yield dTDP-6-deoxy-L-talose. asm.orgresearchgate.net

Alternatively, as seen in A. baumannii, the pathway can proceed fully to dTDP-L-rhamnose, which is then converted to dTDP-6-deoxy-L-talose by the Tle epimerase. nih.govresearchgate.net This indicates the existence of at least two distinct terminal pathways for this compound synthesis: one branching from the common intermediate (Tll-dependent) and another acting on the final product of a related pathway (Tle-dependent). researchgate.net

Table 2: Comparison of dTDP-L-rhamnose and dTDP-6-deoxy-L-talose Biosynthetic Pathways

StepEnzymeReactionPathway
1RmlAD-Glucose-1-Phosphate + dTTP → dTDP-D-glucoseCommon
2RmlBdTDP-D-glucose → dTDP-4-keto-6-deoxy-D-glucoseCommon
3RmlCdTDP-4-keto-6-deoxy-D-glucose → dTDP-4-dehydro-6-deoxy-L-mannoseCommon Branch Point
4 (Divergent)RmlDdTDP-4-dehydro-6-deoxy-L-mannose → dTDP-L-rhamnoseL-Rhamnose
TlldTDP-4-dehydro-6-deoxy-L-mannose → dTDP-6-deoxy-L-taloseThis compound (e.g., A. actinomycetemcomitans)
Alternative (Post-Rhamnose)TledTDP-L-rhamnose → dTDP-6-deoxy-L-taloseThis compound (e.g., A. baumannii)

The enzymes involved in this compound biosynthesis demonstrate significant genetic diversity, suggesting varied evolutionary origins. The reductases that determine the final product, such as Tll for this compound and RmlD for L-rhamnose, act on the same substrate but produce different stereoisomers. researchgate.net Despite this shared substrate, the amino acid sequences of Tll and RmlD from A. actinomycetemcomitans show only weak homology, indicating that they are not closely related evolutionarily and likely evolved their specific stereochemical control independently. researchgate.net

Further evidence for this diversity comes from comparing the biosynthetic genes across different species. The tal gene from the talosin-producing bacterium Kitasatospora kifunensis, which encodes the reductase for dTDP-6-deoxy-L-talose synthesis, has low sequence similarity to the tll gene from A. actinomycetemcomitans. nih.gov This suggests that the ability to synthesize this rare sugar may have evolved independently in different bacterial lineages, providing an example of convergent evolution for a specific metabolic capability. nih.gov This genetic heterogeneity underscores the specialized nature of this biosynthetic pathway in the microbial world.

Chemical and Chemoenzymatic Synthesis of 6 Deoxy L Talose and Its Derivatives

Chemical Synthetic Methodologies for 6-Deoxy-L-talose

Multi-step Organic Synthesis Approaches from Diverse Starting Materials (e.g., L-Rhamnose, D-Glucose)

The transformation of abundant monosaccharides like L-rhamnose and D-glucose into the rare this compound is a cornerstone of its chemical accessibility.

Synthesis from L-Rhamnose: L-rhamnose (6-deoxy-L-mannose) is the most common and cost-effective starting material for synthesizing this compound. researchgate.netacs.org The fundamental difference between L-rhamnose and this compound lies in the stereochemistry at the C2 and/or C4 positions. A prevalent strategy involves a sequence of protection, oxidation, and stereoselective reduction. mdpi.comresearchgate.net A typical route begins with the protection of the hydroxyl groups at C2 and C3 of a methyl α-L-rhamnopyranoside precursor, often by forming an isopropylidene acetal. mdpi.comresearchgate.net The unprotected hydroxyl group at C4 is then oxidized to a ketone using reagents like Dess-Martin periodinane. mdpi.comresearchgate.net The crucial step is the stereoselective reduction of this ketone, for example with sodium borohydride (B1222165), which selectively yields the axial hydroxyl group characteristic of the talo-configuration. mdpi.comresearchgate.net An alternative approach involves the inversion of stereocenters through the formation and nucleophilic displacement of triflate esters. acs.orggoogle.com

Synthesis from D-Glucose: D-glucose can also serve as a starting material, though the transformation is more complex due to the multiple stereochemical inversions required. The process involves a series of reactions including selective hydrolysis of protecting groups, acylation, and sulfonylation to introduce leaving groups. A key intermediate derived from D-glucose can be converted to this compound. google.com This conversion is part of a broader process aimed at producing L-fucose, with this compound being a crucial precursor. google.com

Table 1: Comparison of Starting Materials for this compound Synthesis

Starting Material Typical Strategy Key Steps Reference
L-Rhamnose Epimerization at C2 and/or C4 Protection (e.g., isopropylidene), Oxidation (e.g., Dess-Martin), Stereoselective Reduction (e.g., NaBH₄) mdpi.com, researchgate.net
Triflation followed by Sₙ2 inversion google.com, acs.org
D-Glucose Multi-step conversion Selective hydrolysis, Acylation, Sulfonylation, Inversion , google.com

Stereoselective Conversions and Epimerization Strategies in this compound Synthesis

Achieving the correct stereochemistry is the principal challenge in this compound synthesis. Epimerization, the selective inversion of a single stereocenter, is a key tactic.

A powerful method for epimerization involves the use of triflates (trifluoromethanesulfonates). acs.orggoogle.com A hydroxyl group at a specific position, for instance C2 or C4 in an L-rhamnose derivative, is converted into a triflate, which is an excellent leaving group. Subsequent nucleophilic substitution (Sₙ2 reaction) with a reagent like tetrabutylammonium (B224687) nitrite (B80452) proceeds with inversion of configuration. google.com This method has been employed to access all eight isomeric 6-deoxy-L-hexoses, including this compound, from L-rhamnose by systematically inverting the stereochemistry at the C2, C3, and C4 positions. acs.orggoogle.com

Another critical strategy is the stereoselective reduction of an intermediate ketone (an ulose). researchgate.net For example, after oxidizing the C4-hydroxyl of a protected rhamnoside to a ketone, reduction with L-selectride or sodium borohydride can yield the talo-epimer. mdpi.comresearchgate.netresearchgate.net The stereochemical outcome of such reductions can often be predicted using models like the Cram chelation model. researchgate.net These methods provide a reliable means to control the configuration at specific carbon atoms, enabling the transformation of the manno-configuration of rhamnose to the desired talo-configuration. researchgate.net

Table 2: Key Epimerization Strategies in this compound Synthesis

Strategy Description Example Reagents Target Position Reference
Triflation-Inversion Conversion of an OH group to a triflate, followed by Sₙ2 displacement with inversion. Triflic anhydride (B1165640) (Tf₂O), Tetrabutylammonium nitrite (TBAN) C2, C4 google.com, acs.org
Oxidation-Reduction Oxidation of an OH group to a ketone, followed by stereoselective reduction. Dess-Martin periodinane (oxidation), Sodium borohydride or L-selectride (reduction) C4 mdpi.com, researchgate.net, researchgate.net

Preparation of Orthogonally Protected this compound Building Blocks for Glycosylation

For the synthesis of complex glycans, such as the O-antigen of Aggregatibacter actinomycetemcomitans serotype c, this compound must be prepared as a "building block" with appropriate protecting groups. nih.gov Orthogonal protecting groups are essential, as they allow for the selective deprotection of one hydroxyl group for glycosylation while others remain masked. rug.nlresearchgate.net

Commonly used protecting groups include benzyl (B1604629) (Bn), acetyl (Ac), benzoyl (Bz), and various silyl (B83357) ethers. google.com The choice of protecting group strategy is critical for the subsequent glycosylation steps. For instance, a 6-deoxy-L-talopyranoside can be prepared with a free hydroxyl group at a specific position (e.g., C4-OH), making it a glycosyl acceptor. mdpi.comresearchgate.net The anomeric position is often protected as a thioglycoside (e.g., thiophenyl or thiotolyl group), which can be activated for use as a glycosyl donor in a subsequent reaction. rug.nlacs.orggoogle.com The synthesis of these orthogonally protected building blocks from L-rhamnose allows for their use in the modular assembly of oligosaccharides containing the rare this compound unit. researchgate.netnih.govnih.gov

Chemoenzymatic and Enzymatic Production of this compound

Biocatalytic methods offer highly specific and efficient alternatives to traditional chemical synthesis for producing this compound and its activated forms.

Enzymatic Isomerization and Conversion of Precursors (e.g., L-Fucose) to this compound

Enzymes can be used to directly convert related sugars into this compound. A notable example is the biosynthesis from L-fucose (6-deoxy-L-galactose). A novel process utilizes a coupled reaction of two immobilized enzymes: D-arabinose isomerase and L-rhamnose isomerase. nih.gov In this one-pot system, D-arabinose isomerase first converts L-fucose into L-fuculose. Subsequently, L-rhamnose isomerase acts on L-fuculose to produce this compound. nih.gov This chemoenzymatic route reaches an equilibrium ratio of L-fucose, L-fuculose, and this compound of 80:9:11, achieving a production yield of 7.1% based on the initial amount of L-fucose. nih.gov

Biocatalytic Approaches for Activated this compound Sugar Nucleotide Synthesis

In biological systems, sugars must be activated as nucleotide sugars (e.g., NDP-sugars) before they can be incorporated into glycans by glycosyltransferases. The biosynthesis of dTDP-6-deoxy-L-talose, the activated form found in bacteria like Actinobacillus actinomycetemcomitans, has been well-characterized. researchgate.net

The pathway starts from dTDP-D-glucose. researchgate.net A cascade of enzymatic reactions ensues:

Dehydration: dTDP-glucose 4,6-dehydratase (RmlB) converts dTDP-D-glucose into the intermediate dTDP-4-keto-6-deoxy-D-glucose. researchgate.net

Epimerization: dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC) catalyzes epimerizations at C3 and C5, yielding dTDP-4-keto-6-deoxy-L-mannose (also known as dTDP-4-dehydro-6-deoxy-L-mannose). researchgate.netasm.org

Reduction: The final step is a stereospecific reduction of the C4-keto group. While the reductase RmlD produces dTDP-L-rhamnose, a different C4-reductase, dTDP-6-deoxy-L-lyxo-4-hexulose reductase (encoded by the tll gene), reduces the intermediate to form dTDP-6-deoxy-L-talose. researchgate.netasm.org

This enzymatic pathway has been successfully reconstituted in vitro and engineered in host organisms like E. coli to produce novel glycosides. asm.orgresearchgate.net By introducing the tll gene from A. actinomycetemcomitans, engineered E. coli can synthesize dTDP-6-deoxy-L-talose, which can then be transferred to an acceptor molecule by a suitable glycosyltransferase. asm.org Similarly, the biosynthesis of GDP-6-deoxy-D-talose starts from GDP-D-mannose and involves a GDP-mannose-4,6-dehydratase (GMD) and a GDP-6-deoxy-D-talose synthetase (GTS). oup.com

Table 3: Enzymes in the Biosynthesis of dTDP-6-deoxy-L-talose

Enzyme Gene (example) Function Starting Substrate Product Reference
dTDP-glucose 4,6-dehydratase RmlB C4, C6 dehydration dTDP-D-glucose dTDP-4-keto-6-deoxy-D-glucose researchgate.net
dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase RmlC C3, C5 epimerization dTDP-4-keto-6-deoxy-D-glucose dTDP-4-keto-6-deoxy-L-mannose researchgate.net
dTDP-6-deoxy-L-lyxo-4-hexulose reductase Tll C4 reduction dTDP-4-keto-6-deoxy-L-mannose dTDP-6-deoxy-L-talose researchgate.net, asm.org

Optimization of Enzymatic Reaction Conditions for this compound Yields

The enzymatic synthesis of this compound often leverages L-rhamnose isomerase (L-RI) or other epimerases. Optimization of reaction conditions is crucial for maximizing the yield and purity of this rare sugar. Key parameters that are frequently fine-tuned include temperature, pH, enzyme and substrate concentrations, and the use of co-factors.

Engineered enzymes also play a significant role in improving yields. For example, an engineered L-rhamnose isomerase has been utilized for the production of this compound from D-galactose, achieving a concentration of 24 g/L. Immobilization of enzymes, such as L-RI on chitosan, can enhance stability and reusability, with the immobilized enzyme retaining over 90% of its activity after seven cycles, thereby reducing production costs.

Furthermore, multi-enzyme cascade reactions are being explored to synthesize this compound and other rare sugars. For example, this compound has been produced from L-fucose through the coupled action of immobilized D-arabinose isomerase and immobilized L-rhamnose isomerase in a one-pot reaction. researchgate.net The optimization of such multi-enzyme systems involves balancing the activities of each enzyme to ensure efficient conversion through the entire pathway.

Below is a data table summarizing the enzymatic production of this compound and a related sugar, D-talose, highlighting different enzyme sources and the achieved yields.

EnzymeSourceSubstrateProductYieldReference
Engineered L-Rhamnose Isomerase-D-GalactoseThis compound24 g/L
Cellobiose 2-epimeraseRhodothermus marinusD-GalactoseD-Talose- researchgate.net
D-Arabinose Isomerase & L-Rhamnose Isomerase (Immobilized)-L-FucoseThis compound- researchgate.net

Synthesis of this compound Containing Oligosaccharides and Glycoconjugates

The synthesis of oligosaccharides and glycoconjugates containing the rare sugar this compound is a complex undertaking due to the need for stereoselective glycosylation and the installation of the specific linkages found in natural products.

Strategies for Regioselective Glycosylation of this compound Acceptors

Regioselective glycosylation of this compound acceptors is a significant challenge in the synthesis of complex glycans. The presence of multiple hydroxyl groups with similar reactivity necessitates the use of protecting group strategies and specific activation methods to achieve the desired connectivity.

One approach involves the use of a 6-deoxy-α-L-talopyranoside acceptor, prepared from methyl α-L-rhamnopyranoside. This acceptor has been successfully glycosylated with thiogalactoside donors using N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) as promoters, yielding the desired α-linked disaccharides in good yields (69–90%). researchgate.netresearchgate.netmdpi.com However, glycosylation with a 2-azido-2-deoxy-D-glucosyl trichloroacetimidate (B1259523) donor was found to be less stereoselective, affording a mixture of α and β anomers. researchgate.netresearchgate.net

Another strategy explored was the regioselective glycosylation of a 4-O-protected this compound diol acceptor. rug.nl Interestingly, the use of a 4-O-benzyl protecting group led to an unexpectedly high selectivity for the undesired β-(1→4) product, highlighting the significant influence of the protecting group on the regiochemical outcome of the glycosylation. rug.nl

The "armed-disarmed" glycosylation method has also been employed, for instance, in the synthesis of a thiotolylglycoside disaccharide donor containing this compound. nih.govacs.org This strategy relies on the differential reactivity of glycosyl donors, where an "armed" donor (with electron-donating protecting groups) reacts preferentially over a "disarmed" donor (with electron-withdrawing protecting groups).

Total Synthesis of Complex Polysaccharide Repeating Units Incorporating this compound

The total synthesis of complex polysaccharide repeating units containing this compound is a formidable challenge that showcases the power of modern synthetic organic chemistry. These syntheses often require a convergent strategy, where monosaccharide and oligosaccharide building blocks are prepared separately and then coupled together.

A notable example is the first total synthesis of the pentasaccharide repeating unit of the Acinetobacter baumannii K11 capsular polysaccharide. nih.govacs.org This synthesis utilized a convergent [3+2] block glycosylation strategy. nih.govacs.org A key feature of this synthesis was the use of a 2,2,2-trichloroethoxycarbonyl (Troc)-protected monosaccharide unit to achieve a high yield during a crucial glycosylation step to form a trisaccharide. nih.govacs.org The Troc group was then chemoselectively removed under mild, pH-neutral conditions, leaving other sensitive functional groups and the glycosidic bond intact. nih.govacs.org

The synthesis of the pentasaccharide repeating unit of the O-polysaccharide from Escherichia coli O66 also highlights several key synthetic strategies. thieme-connect.comthieme-connect.com This synthesis involved the stereoselective installation of two α-linked D-glucosamine units and a β-D-mannose moiety. thieme-connect.comthieme-connect.com The incorporation of the rare this compound was achieved using a trichloroacetimidate donor, resulting in the desired α-linkage in good yield. thieme-connect.comthieme-connect.com

The synthesis of a tetrasaccharide repeating unit of the O-specific polysaccharide from Enterobacter cloacae G3422 was accomplished through a convergent [2+2] block strategy. researchgate.net This work also reported on the synthesis of the challenging this compound moiety itself using two different approaches. rsc.org

Design and Synthesis of this compound Derivatives and Analogs

The design and synthesis of derivatives and analogs of this compound are driven by the search for new bioactive molecules and tools to study biological processes. For example, disaccharides containing 6-deoxy-α-L-talose have been synthesized as potential mimetics of heparan sulfate, a complex polysaccharide involved in many biological processes. researchgate.net

In the search for alternative inducers for the L-rhamnose promoter system, a variety of 6-deoxyhexoses have been synthesized from L-rhamnose. nih.gov The readily available 2,3-acetonide of rhamnonolactone allows for the inversion of configuration at C4 and/or C5 of rhamnose, leading to the synthesis of 6-deoxy-D-allose, 6-deoxy-D-gulose, and this compound. nih.gov

Furthermore, the synthesis of all eight stereoisomeric 6-deoxy-L-hexopyranosyl donors as their thioglycoside forms has been reported, starting from commercially available L-rhamnose or L-fucose. researchgate.net This comprehensive work provides access to a wide range of rare sugar building blocks for glycochemistry.

The synthesis of 6-deoxy-L-idose and L-acovenose (this compound methyl ether) from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose has also been described. nih.gov Key steps in this synthesis include stereoselective hydrogenation and epimerization reactions. nih.gov

Biological Functions and Glycobiological Significance of 6 Deoxy L Talose

Functional Role of 6-Deoxy-L-talose in Bacterial Physiology

This compound, a rare deoxy sugar, is a significant component of the cell walls of certain bacteria. smolecule.combiosynth.comcymitquimica.com Its presence in these structures points to its importance in bacterial physiology and the interactions bacteria have with their hosts. smolecule.com Research is actively exploring the precise contributions of this sugar to bacterial life, including its impact on growth, survival, and virulence. smolecule.com

Influence on Bacterial Growth, Survival, and Adaptation Mechanisms

The presence of this compound within bacterial cell surface structures is linked to the bacterium's ability to survive and adapt to different environments. smolecule.com The structural variations in the O-antigen of LPS, which can contain derivatives of this compound, are thought to reflect a bacterium's readiness to adapt to environmental changes. mdpi.comfrontiersin.org Glycosylation with rare monosaccharides like this compound is a key factor for the survival of many bacterial pathogens in their hosts, contributing to processes like motility and adhesion. researchgate.netnih.gov The ability of bacteria to alter their surface antigenicity through variations in these polysaccharide structures is an important survival strategy against host immune pressures. nih.gov

This compound in Host-Microbe Interactions

The glycans on the bacterial cell surface, which can contain this compound, play a pivotal role in the complex interplay between microbes and their hosts. These molecules are at the forefront of the physical contact between the bacterium and host cells, mediating a range of interactions. frontiersin.orgfrontiersin.org

Modulation of Bacterial Adhesion and Colonization of Host Cells

The glycosylation of bacterial surface structures is a critical factor in bacterial adhesion to host cells. nih.gov For instance, in various Aeromonas strains, the glycosylation of flagella, which can involve sugars derived from pathways that also produce this compound, is essential for bacterial adhesion and biofilm formation. researchgate.net The specific composition of surface polysaccharides, including the presence of sugars like this compound, can influence how effectively a bacterium can colonize its host. nih.gov

Impact on Host Immune System Recognition and Evasion Strategies

Bacterial surface polysaccharides containing this compound are directly involved in how the host's immune system recognizes and responds to the bacteria. smolecule.com The presence of this sugar in LPS can trigger a host immune response. smolecule.com Furthermore, the structural diversity of these polysaccharides, often featuring rare sugars, is a key strategy for immune evasion. researchgate.netnih.gov Bacteria can modify these surface structures to mimic host cell carbohydrates, a phenomenon known as molecular mimicry, which helps them to avoid detection by the immune system. nih.gov Capsular polysaccharides (CPS), which can contain this compound, provide a protective barrier against immune system components. researchgate.netnih.govnih.gov The biosynthesis of specific deoxy sugars, including this compound, is vital for the ability of bacteria to evade the host's immune system. ontosight.ai

Association with Bacterial Pathogenicity and Virulence (e.g., in LPS and CPS structures)

This compound is a component of lipopolysaccharides (LPS) and capsular polysaccharides (CPS), both of which are major virulence factors in many pathogenic bacteria. smolecule.comresearchgate.netnih.govmicrobiologyresearch.org The O-antigen portion of LPS, where this compound can be found, is a critical determinant of virulence. smolecule.comcaymanchem.comresearchtrends.net For example, in Aeromonas hydrophila serogroup O:34, a significant cause of human infections, this compound is a dominant component of the O-specific polysaccharide. researchtrends.net Similarly, in certain clinical isolates of Acinetobacter baumannii, the capsular polysaccharides contain this compound, and these capsules are crucial for the bacterium's virulence. researchgate.netnih.gov The biosynthesis pathways for these rare sugars are considered promising targets for the development of new antibacterial therapies due to their importance in pathogenicity. ontosight.aioup.com

Research Findings on this compound in Bacteria

Bacterial SpeciesLocation of this compoundSignificanceReference(s)
Streptococcus bovisCell wall glycansAntigenic determinant caymanchem.com
Escherichia coliO-specific polysaccharide of LPSPathogenicity and immune response smolecule.comcaymanchem.com
Pseudomonas maltophiliaO-specific polysaccharide of LPSComponent of the bacterial outer membrane caymanchem.com
Mycobacterium aviumSurface glycopeptidolipidsSignaling through Toll-like receptor 2 caymanchem.com
Acinetobacter baumanniiCapsular Polysaccharide (CPS)Virulence and immune evasion researchgate.netnih.gov
Aeromonas hydrophilaO-specific polysaccharide of LPSAssociated with human infections researchtrends.net
Rhizobium etliO-antigen of LPSRole in microbe-plant interactions frontiersin.orgfrontiersin.org
Burkholderia pseudomalleiO-antigenic polysaccharide of LPSComponent of a major virulence factor oup.com

Glycobiological Roles of this compound Derivatives and Glycoconjugates

The rare sugar this compound is a significant component of various bacterial glycoconjugates, including lipopolysaccharides (LPS) and capsular polysaccharides (CPS). nih.govcaymanchem.com These complex carbohydrate structures, in which this compound is integrated, play pivotal roles in the biological functions of microorganisms, particularly in their interactions with host organisms. As a deoxy sugar, its structure is distinct from the more common monosaccharides found in mammals, making its derivatives and glycoconjugates key players in cellular signaling, enzyme interactions, and as targets for immunological applications. ontosight.ainih.gov

Involvement in Cellular Signaling and Intercellular Communication

Glycoconjugates containing this compound are crucial molecules in mediating the dialogue between cells, especially in the context of host-pathogen interactions. These molecules, often located on the bacterial cell surface, can act as specific signals recognized by the host's immune system or as factors that facilitate communication and colonization. ontosight.aifrontiersin.org

The O-antigen portion of lipopolysaccharides (LPS), which can contain this compound or its derivatives, is known to be important in various stages of microbial infection processes. frontiersin.org These stages include adherence to host cells, evasion of host defenses, and the establishment of intercellular communication necessary for colonization. frontiersin.org For example, the surface glycopeptidolipids of Mycobacterium avium, which contain this compound, are involved in signaling through the host's Toll-like receptor 2 (TLR2), a key component of the innate immune system. caymanchem.com

In diazotrophic bacteria that interact with plants, methylated derivatives of this compound, such as 3-O-methyl-6-deoxy-talose, are found in the O-antigen of their LPS. frontiersin.org These complex glycans are integral to the molecular communication that occurs between the bacteria and their host plants. frontiersin.org Similarly, in the human pathogen Acinetobacter baumannii, this compound is a component of the capsular polysaccharide (CPS), a structure that mediates interactions with the host environment. nih.govresearchgate.net The cell walls of organisms like Flavobacterium arborescens also incorporate this compound, highlighting its role as a structural and potentially communicative element. researchgate.net

Substrate Specificity and Enzyme Promiscuity of Glycosyltransferases with this compound

Glycosyltransferases (GTs) are enzymes that catalyze the formation of glycosidic bonds, transferring sugar moieties from activated donor molecules, such as nucleotide sugars, to acceptor molecules. pnas.org The ability of these enzymes to recognize and utilize this compound, typically in its activated form as dTDP-6-deoxy-L-talose, is a critical factor in the biosynthesis of complex glycans. asm.orgnih.gov Studies have revealed a range of substrate specificities among different GTs, from highly specific to remarkably promiscuous. asm.orgnih.govacs.org

Enzyme promiscuity, or the ability of an enzyme to catalyze reactions on non-native substrates, is considered an advantageous trait that can be harnessed for biotechnological applications, such as producing novel compounds. asm.org For instance, the flavonoid glycosyltransferase AtUGT78D1 from Arabidopsis thaliana has been shown to be promiscuous, capable of using the bacterial sugar donor dTDP-6-deoxytalose to produce a novel flavonoid glycoside, quercetin-3-O-(6-deoxytalose). asm.org

Conversely, some glycosyltransferases exhibit strict substrate specificity. The spinosyn rhamnosyltransferase (SpnG), involved in the biosynthesis of the insecticide spinosyn, did not accept dTDP-6-deoxy-L-talose as a sugar donor substrate under experimental conditions. nih.gov Researchers suggest that the specific stereochemistry of the hydroxyl groups on the sugar is crucial for correct positioning within the enzyme's active site for nucleophilic attack. nih.gov

Studies on bacterial rhamnosyltransferases (RTs), which are involved in building cell envelope components, show a clear preference for 6-deoxysugars. acs.orgnih.govibb.waw.pl The RT RfbF from Thermus thermophilus was found to bind to dTDP-6-deoxy-β-L-talose with a dissociation constant (K_D) of approximately 16.5 µM, an affinity comparable to its native substrate, dTDP-β-L-rhamnose (K_D ~8 µM). acs.orgibb.waw.placs.org This indicates that while the enzyme prefers 6-deoxysugars, it can accommodate stereochemical changes at the C4 position of the sugar ring. acs.orgnih.govibb.waw.pl

Below is a table summarizing the findings on the interaction of various glycosyltransferases with this compound substrates.

EnzymeSource OrganismSubstrateFindingReference
AtUGT78D1Arabidopsis thalianadTDP-6-deoxytaloseAccepted as a substrate, demonstrating enzyme promiscuity. asm.org
Spinosyn Rhamnosyltransferase (SpnG)Saccharopolyspora spinosadTDP-6-deoxy-L-taloseNot accepted as a substrate. nih.gov
Rhamnosyltransferase (RfbF)Thermus thermophilusdTDP-6-deoxy-β-L-taloseBinds with high affinity (K_D ≈ 16.5 µM), comparable to the native substrate. acs.orgibb.waw.placs.org
Fucosyltransferase (WbgN)Escherichia coli O128GDP-6-deoxy-L-taloseCan transfer this compound (as l-Gal) onto acceptors, showing substrate promiscuity. acs.org

Potential as Components in the Development of Carbohydrate-Based Vaccines or Antivirulence Targets

The presence of this compound in the surface polysaccharides of many pathogenic bacteria, coupled with its absence in humans, makes it and its associated glycoconjugates prime candidates for therapeutic development. nih.govacs.orgacs.org These bacterial-specific glycans are recognized as foreign antigens by the host immune system, forming the basis for carbohydrate-based vaccines and antivirulence strategies. researchgate.net

Carbohydrate-Based Vaccines Capsular polysaccharides (CPS) and the O-antigen of LPS are major virulence factors for many bacteria and are also key protective antigens. acs.orgresearchgate.net Synthetic oligosaccharides that mimic the repeating units of these bacterial polysaccharides can be used to develop conjugate vaccines. researchgate.netdntb.gov.ua There is significant research into the total synthesis of pentasaccharide repeating units containing this compound from pathogens like Acinetobacter baumannii (K11 strain) and Escherichia coli (O66 strain). researchgate.netdntb.gov.uaresearchgate.net These synthetic antigens, when conjugated to a carrier protein, can elicit a robust and specific immune response, offering a promising route to vaccines against antibiotic-resistant bacteria. researchgate.net

Antivirulence Targets Instead of killing bacteria directly like traditional antibiotics, antivirulence therapies aim to disarm pathogens by targeting their virulence factors, potentially reducing the selective pressure that leads to resistance. researchgate.netnih.govacs.org The biosynthetic pathways that produce rare sugars like this compound are attractive targets for such therapies. researchgate.net The enzymes responsible for synthesizing and transferring these sugars, such as glycosyltransferases, are essential for the assembly of virulence factors like O-antigens. acs.orgnih.govacs.org For instance, in A. baumannii, the synthesis of dTDP-6-deoxy-L-talose is linked to the dTDP-L-rhamnose biosynthetic pathway. researchgate.net Therefore, inhibiting enzymes in this pathway could disrupt the production of the final polysaccharide, compromising the bacterium's viability or pathogenicity. researchgate.netacs.org The development of inhibitors, such as 6-deoxy-iminosugar analogs that mimic the transition state of these enzymes, represents a viable strategy to block the production of these critical surface glycans. acs.org

Advanced Research Methodologies for 6 Deoxy L Talose Investigation

Spectroscopic Techniques for Structural Elucidation of 6-Deoxy-L-talose

Spectroscopic methods are fundamental in determining the precise three-dimensional structure of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the complete structural assignment of this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the configuration and conformation of this deoxysugar. nih.govacs.org

In ¹H NMR spectra of carbohydrates, the anomeric proton signals typically resonate in the δ ~4.4–6.0 ppm region, while the methyl protons of 6-deoxy sugars appear as a characteristic doublet around δ ~1.2 ppm. nih.gov For GDP-6-deoxy-D-talose, the H6 methyl protons resonate at 1.227 ppm. oup.com The small coupling constants observed between the ring protons are characteristic of the talo-configuration. oup.commdpi.com For instance, analysis of a synthetic 6-deoxy-L-taloside derivative showed the L-taloside ring remained in the desired ¹C₄ conformation, as evidenced by small ³J coupling constants of 2.4–3.2 Hz. mdpi.com

2D NMR experiments, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are essential for assigning all proton and carbon signals unambiguously. COSY spectra reveal scalar (J) coupling networks between protons, allowing for the tracing of the proton sequence within the sugar ring. NOESY spectra provide information about through-space proximity of protons, which helps in determining the relative stereochemistry and glycosidic linkages. researchgate.net For example, in the structural elucidation of GDP-6-deoxy-D-talose, a cross-peak in the DQF-COSY spectrum between H2 and H4, arising from a planar 'W' orientation of the bonds, helped confirm the 6-deoxy-talose structure. oup.com The identity of enzymatically synthesized dTDP-6-deoxy-L-talose has been validated using ¹H and ¹³C NMR spectroscopy. nih.gov

Proton (¹H) Chemical Shift (δ) ppm (GDP-6-deoxy-D-talose) Carbon (¹³C) Chemical Shift (δ) ppm (Methyl 6-deoxy-α-L-talopyranoside derivative)
H-15.38C-1102.2
H-23.56C-270.9
H-33.95C-375.6
H-43.25C-466.7
H-54.02C-565.9
H-6 (CH₃)1.227C-6 (CH₃)17.1
Table 1: Representative ¹H NMR chemical shifts for the 6-deoxy-talose moiety in GDP-6-deoxy-D-talose oup.com and ¹³C NMR chemical shifts for a methyl 6-deoxy-α-L-talopyranoside derivative mdpi.com. Note that shifts can vary based on the specific derivative and solvent.

Mass spectrometry is a critical tool for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) is particularly valuable as it provides highly accurate mass measurements, allowing for the confident determination of molecular formulas. researchgate.net For example, HRESI-MS was used to establish the molecular formula of a glycoside containing 6-deoxy-α-l-talopyranose as C₁₅H₁₆ClNO₆. researchgate.net Similarly, the molecular weight of this compound is 164.16 g/mol , corresponding to the chemical formula C₆H₁₂O₅. biosynth.comcymitquimica.com

In the analysis of nucleotide sugars, such as GDP-6-deoxy-D-talose, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS has been employed. This technique showed a single peak at m/z 588.08 for GDP-deoxyhexose, which is identical to the calculated mass for the deprotonated molecule [M−H]⁻, confirming the identity of the reaction product. oup.com HRESI-MS has also been used to confirm the mass of synthesized UDP-2-deoxy-2-fluoro-α-D-talopyranose, which showed an [M - H]⁻ ion at m/z 567.0437, matching the calculated value. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D ¹H, ¹³C)

Chromatographic and Electrophoretic Analysis of this compound

Chromatographic and electrophoretic techniques are indispensable for the separation, purification, and quantification of this compound and its precursors from complex biological mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for the compositional analysis of polysaccharides containing this compound. biosynth.comcymitquimica.com Due to the low volatility of sugars, they must first be hydrolyzed from the polysaccharide chain and then chemically modified into volatile derivatives. pomics.com A common derivatization method is the conversion of the monosaccharides into their alditol acetates. researchgate.netnih.gov

The resulting alditol acetate (B1210297) derivatives are then separated by GC based on their boiling points and retention times, and identified by their characteristic mass spectra upon electron ionization in the MS detector. nih.govnih.gov This method was used to identify the component sugars of serotype-specific polysaccharide antigens from Actinobacillus actinomycetemcomitans, confirming that the serotype c antigen consisted of this compound. nih.gov The analysis of an exopolysaccharide from Bifidobacterium longum also utilized GC-MS to identify the presence of the unusual sugar this compound among other sugar constituents. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the analysis and purification of nucleotide-activated sugars like dTDP-6-deoxy-L-talose, which are key intermediates in its biosynthesis. researchgate.netnih.gov Reversed-phase HPLC and Strong Anion Exchange (SAX) HPLC are commonly employed for this purpose. nih.gov

In the study of the biosynthesis of dTDP-6-deoxy-L-talose, reversed-phase HPLC was used to purify the sugar nucleotides converted by specific reductases. nih.gov SAX-HPLC analysis is also effective for monitoring enzymatic reactions. For instance, the formation of dTDP-6-deoxy-L-talose from its precursor was monitored by SAX-HPLC, revealing a conversion rate of approximately 79.2%. Similarly, the enzymatic synthesis of dTDP-6-deoxy-d-allose was monitored by HPLC, where the substrate and product were separated and detected as distinct peaks with retention times of 10 minutes and 13 minutes, respectively. oup.com

Technique Analyte Application Key Finding
Reversed-Phase HPLCdTDP-6-deoxy-L-talosePurification of enzymatically converted sugar nucleotides. nih.govEnabled isolation of the product for subsequent identification by NMR and GC. nih.gov
SAX-HPLCdTDP-6-deoxy-L-taloseMonitoring enzymatic formation from iSOP KDG. Revealed a ~79.2% conversion to the final product.
HPLCdTDP-6-deoxy-d-alloseMonitoring enzymatic conversion from dTDP-4-keto-6-deoxyglucose. oup.comShowed complete conversion of substrate to product within 3 hours. oup.com
Table 2: Applications of HPLC in the analysis of dTDP-6-deoxy-talose and related sugars.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for analyzing the products of enzymatic reactions due to its high efficiency, speed, and low sample consumption. bohrium.com It has been successfully applied to analyze the reaction products in the biosynthetic pathways of various deoxy sugars. researchgate.netresearchgate.net

In vitro enzymatic reactions are carried out, and the products are analyzed by CE, often in conjunction with MS and NMR. asm.orgasm.org For example, the enzymatic reactions for the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses were analyzed by capillary electrophoresis and NMR spectroscopy. researchgate.net Researchers investigating the biosynthesis of UDP-2-acetamido-2,6-dideoxy-L-talose used CE to analyze the reaction products, demonstrating the conversion of substrates by specific enzymes. researchgate.net The technique's ability to separate charged molecules makes it ideal for distinguishing between different nucleotide sugars (e.g., UDP- or dTDP-sugars) and their precursors and products within a complex reaction mixture. asm.orgasm.org

High-Performance Liquid Chromatography (HPLC) for dTDP-Sugar Separation and Quantification

Biochemical and Molecular Biology Approaches in this compound Research

Biochemical and molecular biology techniques are fundamental to elucidating the enzymatic pathways and genetic underpinnings of this compound metabolism.

Enzyme Assays and Kinetic Characterization of this compound Interacting Enzymes

Enzyme assays are crucial for identifying and characterizing the enzymes involved in the biosynthesis of dTDP-6-deoxy-L-talose. These assays typically involve incubating a purified enzyme with its putative substrate and monitoring the formation of the product over time. Techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis are often employed for this purpose. nih.govresearchgate.net

For instance, the activity of dTDP-L-rhamnose 4-epimerase (Tle), an enzyme that converts dTDP-L-rhamnose to dTDP-6-deoxy-L-talose, has been confirmed through enzymatic assays. nih.gov Kinetic analysis of such enzymes provides valuable data on their efficiency and substrate specificity. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are key parameters determined from these studies. In one study, the epimerase MAB_4111c demonstrated the ability to convert dTDP-L-rhamnose into dTDP-6-deoxy-L-talose, reaching a 7% conversion rate after 300 minutes of incubation. nih.gov The reverse reaction, converting dTDP-6-deoxy-L-talose to dTDP-L-rhamnose, was also observed. nih.gov Another enzyme, dTDP-6-deoxy-L-talose 4-dehydrogenase, utilizes NADP+ as a cofactor in its reaction. wikipedia.org

EnzymeSubstrateKm (μM)kcat (min⁻¹)Source OrganismReference
dTDP-L-rhamnose 4-epimerase (MAB_4111c/Tle)dTDP-L-rhamnoseData Not AvailableData Not AvailableMycobacterium abscessus nih.gov
Spinosyn Rhamnosyltransferase (SpnG)dTDP-6-deoxy-L-taloseNo activity detectedSaccharopolyspora spinosa nih.gov
dTDP-6-deoxy-L-talose 4-dehydrogenasedTDP-6-deoxy-L-taloseData Not AvailableData Not AvailableActinobacillus actinomycetemcomitans wikipedia.org

Genetic Manipulation and Mutagenesis to Probe Biosynthetic Pathways

Genetic manipulation techniques, such as gene deletion and complementation, are powerful tools for confirming the function of genes involved in the this compound biosynthetic pathway. By creating a knockout mutant lacking a specific gene, researchers can observe the resulting phenotype, such as the absence of this compound in cellular structures. For example, a deletion mutant of the tle gene in Mycobacterium abscessus resulted in a glycopeptidolipid (GPL) profile that lacked 6-deoxy-talose. nih.gov This phenotype was rescued by reintroducing the functional tle gene, confirming its role in providing dTDP-6-deoxy-L-talose for GPL synthesis. nih.gov

Site-directed mutagenesis allows for the investigation of specific amino acid residues within an enzyme's active site. By changing a single amino acid, scientists can assess its importance for substrate binding or catalysis. This approach has been used to study enzymes in pathways related to deoxysugar biosynthesis, providing insights into their reaction mechanisms. nih.gov For instance, site-directed mutagenesis of dTDP-D-glucose 4,6-dehydratase (Gdh) helped to identify key catalytic residues. nih.gov

Immunological and Glycomics Methodologies

The unique structure of this compound makes it a potential antigenic determinant. Immunological and glycomics techniques are therefore essential for its detection and for studying its interactions with the immune system and other carbohydrate-binding proteins.

Development and Application of Monoclonal Antibodies for this compound Detection

Monoclonal antibodies (mAbs) that specifically recognize this compound can be developed and used as highly specific probes. biosynth.comcymitquimica.com These antibodies are valuable for detecting the presence of this compound in bacterial cells or in complex biological samples. biosynth.comcymitquimica.com For instance, mAbs have been raised against the O-antigen of Burkholderia pseudomallei, which contains this compound derivatives, and have shown protective effects in animal models. asm.org The development of such antibodies is a critical step towards creating diagnostic tools for bacterial infections. cymitquimica.com

Glycan Array and Carbohydrate-Binding Protein (CBP) Interaction Studies

Glycan arrays are powerful high-throughput tools for studying the interactions between carbohydrates and carbohydrate-binding proteins (CBPs), such as lectins and antibodies. nih.govzbiotech.com While specific glycan array data for this compound is not extensively detailed in the provided results, the methodology is highly applicable. Synthetic oligosaccharides containing this compound can be immobilized on a microarray surface and then probed with a variety of CBPs to identify specific binding partners.

Studies on related rare L-sugars have demonstrated the utility of this approach. nih.gov For example, defined glycoconjugates have been used to detect rare sugar-binding proteins in human serum. researchgate.net Isothermal titration calorimetry (ITC) is another biophysical technique used to quantify the binding affinity between a CBP and its carbohydrate ligand. For example, ITC was used to measure the binding of the rhamnosyltransferase RfbF to various nucleotide-6-deoxysugars, revealing that stereochemical changes at the C4-position, as in dTDP-6-deoxy-β-L-talose, resulted in a binding affinity comparable to the native substrate. acs.org

Carbohydrate-Binding ProteinLigandBinding Affinity (KD)MethodReference
Rhamnosyltransferase (RfbF)dTDP-6-deoxy-β-L-taloseComparable to native substrateIsothermal Titration Calorimetry (ITC) acs.org
Anti-O55 AntibodyBSA-LNT-l-Col (structurally related deoxysugar)Specific binding observedGlycan Array acs.org

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determinations

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to quantitatively characterize the thermodynamics of intermolecular interactions. units.ittainstruments.com It directly measures the heat that is either released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. rsc.org The method is based on titrating a ligand solution into a sample cell containing a macromolecule at a constant temperature and pressure. units.it As the ligand binds to the macromolecule, a change in heat occurs, which is detected by the instrument. rsc.org

The experimental output is a series of heat spikes corresponding to each injection of the ligand. rsc.org Integrating these heat spikes yields a binding isotherm, a plot of the heat change per mole of injectant against the molar ratio of ligand to macromolecule. Non-linear regression analysis of this curve allows for the determination of several key thermodynamic parameters:

Binding Affinity (K_a) or its reciprocal, the Dissociation Constant (K_d) : These values quantify the strength of the binding interaction. rsc.org

Stoichiometry (n) : This represents the number of ligand molecules that bind to a single macromolecule. rsc.orgmpg.de

Enthalpy Change (ΔH) : This is the heat absorbed or released upon binding, indicating the contribution of hydrogen bonding and van der Waals forces to the interaction. rsc.org

Entropy Change (ΔS) : Calculated from the Gibbs free energy (ΔG) and enthalpy, this parameter reflects changes in the system's disorder, often related to conformational changes and the hydrophobic effect. mpg.dewhiterose.ac.uk

ITC is particularly valuable because it measures binding in solution without the need for chemical labeling or immobilization, providing a direct assessment of the interaction's driving forces. nih.gov

Detailed Research Findings

Advanced research has utilized Isothermal Titration Calorimetry to probe the molecular recognition of this compound, particularly in its biologically active, nucleotide-activated form. A notable study investigated the substrate specificity of rhamnosyltransferases (RTs), enzymes crucial for bacterial cell wall biosynthesis. nih.gov Researchers used a soluble rhamnosyltransferase, RfbF from Thermus thermophilus, to analyze its binding to various nucleotide sugars, including thymidine (B127349) diphosphate-6-deoxy-β-L-talose (dTDP-β-L-6dTal). nih.govacs.org

The study aimed to understand how modifications to the sugar's structure affect its recognition and binding by the enzyme. This compound differs from L-rhamnose (the enzyme's native substrate) in the stereochemistry at the C4 position. acs.org The ITC experiments revealed that this stereochemical inversion from the native substrate (dTDP-β-L-rhamnose) to dTDP-β-L-talose resulted in a comparable binding affinity. nih.govacs.org This finding suggests that the enzyme's active site can accommodate variations at the C4 position of the 6-deoxysugar without a significant loss of binding strength. acs.org

In contrast, the presence of a hydroxyl group at the C6 position, as seen in dTDP-β-L-mannose, led to a 60-fold weaker binding affinity (increase in K_D). nih.govacs.org This highlights the preference of this bacterial rhamnosyltransferase for 6-deoxysugars, which are common in bacteria but rare in mammals. nih.gov The thermodynamic data obtained from these ITC experiments provide critical insights into the molecular basis of substrate selection by these enzymes, which can inform the design of specific inhibitors targeting bacterial pathways. nih.gov While direct ITC binding of this compound itself was not the focus, the study on its nucleotide-activated derivative provides precise binding affinity data. acs.org In another study, dTDP-6-deoxy-L-talose was tested as a potential substrate for the spinosyn rhamnosyltransferase, SpnG, but it did not serve as a substrate under the tested conditions. nih.gov

Interactive Data Table: Thermodynamic Parameters of RfbF Binding to dTDP-Sugars

The following table summarizes the thermodynamic data from the ITC analysis of the rhamnosyltransferase RfbF binding to its native substrate and the this compound derivative. acs.org

LigandDissociation Constant (K_D) (µM)Enthalpy Change (ΔH) (kcal/mol)Entropy Term (TΔS) (kcal/mol)Stoichiometry (n)
dTDP-β-L-rhamnose (Native Substrate)8.4 ± 1.1-10.4 ± 0.1-3.50.9
dTDP-6-deoxy-β-L-talose7.5 ± 0.5-10.5 ± 0.2-3.50.9
dTDP-β-L-fucose120 ± 20-10.9 ± 0.5-4.50.9
dTDP-β-L-mannose500 ± 40-4.4 ± 0.1+1.40.9

Q & A

Q. How can this compound serve as a chiral precursor for complex carbohydrate synthesis?

  • Methodological Answer : Utilize Mitsunobu conditions for stereoretentive coupling with aglycones. Monitor diastereomeric excess via chiral HPLC. For example, convert this compound to C-glycosides via Heck cross-coupling, validated by 1H^{1}\text{H}-NMR coupling constants and NOE experiments .

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